3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-N-(2-ethoxyphenyl)-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-19-11-12(16(18-19)22-6-3)15(20)17-13-9-7-8-10-14(13)21-5-2/h7-11H,4-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTMLVLUKJVPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
- Introduction of Ethoxy Groups : Ethoxy groups are introduced through alkylation reactions using ethyl halides.
- Formation of Carboxamide : The final step involves the conversion of the intermediate to the carboxamide structure via reaction with an amine.
Biological Activity
This compound exhibits a range of biological activities, which can be categorized as follows:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives often possess anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Analgesic Properties
The analgesic effects of pyrazoles are well-documented, with some studies demonstrating efficacy comparable to traditional analgesics like aspirin and ibuprofen. This is attributed to their ability to modulate pain pathways in the central nervous system .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammatory responses.
- Receptor Modulation : Interaction with various receptors, including those related to pain and inflammation, can alter signal transduction pathways leading to reduced pain sensation and inflammation.
Research Findings and Case Studies
Comparison with Similar Compounds
Positional Isomerism in Pyrazole Derivatives
- 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (CAS 1172917-86-0, C₁₅H₁₈FN₃O₃) differs by having the ethoxy group at the pyrazole’s 4-position instead of 3.
- 3-ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 1014027-25-8, C₁₄H₁₆FN₃O₂) retains the 3-ethoxy pyrazole but substitutes the phenyl ring with a fluorine at the 3-position.
Electron-Withdrawing vs. Electron-Donating Groups
- 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide (CAS 1014028-40-0, C₁₅H₁₆F₃N₃O₃ ) features a trifluoromethoxy group on the phenyl ring. The strong electron-withdrawing effect of -OCF₃ increases lipophilicity (logP ~2.8 estimated) compared to the target compound’s ethoxy group (logP ~2.2), which may enhance membrane permeability .
- 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1004451-79-9, C₁₃H₁₆N₄O₂) replaces the ethoxy with an amino group. The amino group’s hydrogen-bonding capacity increases aqueous solubility (estimated ~15 mg/L vs. <5 mg/L for the target compound) but reduces metabolic stability .
Functional Group Modifications
Chlorinated Pyrazole Derivatives
- (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (Compound 8b) introduces a chlorine atom at the pyrazole’s 4-position and a methylsulfonyl allyl group.
Heterocyclic Extensions
- 1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 515150-39-7, C₂₁H₂₀N₄OS) incorporates a benzothiazole moiety.
Data Tables
Table 1: Structural and Molecular Comparison
Research Implications
- Pharmacokinetics : Ethoxy groups in the target compound balance lipophilicity and metabolic stability, while fluorinated analogs (e.g., ) may exhibit prolonged half-lives due to resistance to oxidative metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
